Cas no 1699654-28-8 (5-(2,5-Dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid)

5-(2,5-Dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a dichlorothiophene moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and agrochemical research. The presence of both oxadiazole and carboxylic acid functional groups enhances its reactivity, facilitating further derivatization for applications in drug discovery and material science. Its dichlorothiophene component contributes to increased stability and potential bioactivity, particularly in the development of antimicrobial or antitumor agents. The compound's well-defined synthetic pathway ensures high purity and reproducibility, supporting its use in rigorous scientific investigations.
5-(2,5-Dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid structure
1699654-28-8 structure
Product Name:5-(2,5-Dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
CAS No:1699654-28-8
MF:C7H2Cl2N2O3S
MW:265.07337808609
CID:5704309
PubChem ID:107965474
Update Time:2025-05-25

5-(2,5-Dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(2,5-Dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
    • 5-(2,5-Dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylicacid
    • EN300-1119700
    • 1699654-28-8
    • 1,2,4-Oxadiazole-3-carboxylic acid, 5-(2,5-dichloro-3-thienyl)-
    • Inchi: 1S/C7H2Cl2N2O3S/c8-3-1-2(4(9)15-3)6-10-5(7(12)13)11-14-6/h1H,(H,12,13)
    • InChI Key: DIMSCVSXCDASNJ-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=C(S1)Cl)C1=NC(C(=O)O)=NO1

Computed Properties

  • Exact Mass: 263.9163185g/mol
  • Monoisotopic Mass: 263.9163185g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 105Ų

Experimental Properties

  • Density: 1.768±0.06 g/cm3(Predicted)
  • Boiling Point: 467.5±55.0 °C(Predicted)
  • pka: 2.55±0.10(Predicted)

5-(2,5-Dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid Pricemore >>

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Additional information on 5-(2,5-Dichlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(2,5-Dichlorothiophen-3-yl)-1,2,4-Oxadiazole-3-carboxylic Acid: A Comprehensive Overview

5-(2,5-Dichlorothiophen-3-yl)-1,2,4-Oxadiazole-3-carboxylic Acid, also known by its CAS number 1699654-28-8, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a thiophene ring with a 1,2,4-oxadiazole moiety. The presence of chlorine atoms at the 2 and 5 positions of the thiophene ring adds to its chemical complexity and functional versatility.

The synthesis of this compound has been extensively studied in recent years. Researchers have employed various methodologies to optimize the reaction conditions for its preparation. One notable approach involves the use of a two-step process: first, the formation of the thiophene derivative through a cyclization reaction, followed by the incorporation of the oxadiazole group via a nucleophilic substitution mechanism. These studies have highlighted the importance of controlling reaction parameters such as temperature and solvent choice to achieve high yields and purity.

The structural features of 5-(2,5-Dichlorothiophen-3-yl)-1,2,4-Oxadiazole-3-carboxylic Acid make it an attractive candidate for applications in diverse areas. In materials science, this compound has been explored as a potential building block for advanced materials such as organic semiconductors and functional polymers. Its electronic properties, including its ability to undergo charge transfer interactions, make it particularly suitable for use in optoelectronic devices.

Recent studies have also focused on the biological activity of this compound. Initial assays have suggested that it exhibits moderate activity against certain cancer cell lines. This has prompted further investigations into its potential as an anti-cancer agent. Researchers are currently exploring its mechanism of action and evaluating its toxicity profile to determine its suitability for preclinical testing.

In addition to its potential therapeutic applications, this compound has also been studied for its environmental impact. Assessments of its biodegradability and eco-toxicity are ongoing. Preliminary results indicate that it may pose minimal risk to aquatic ecosystems under normal usage conditions.

The versatility of 5-(2,5-Dichlorothiophen-3-yl)-1,2,4-Oxadiazole-3-carboxylic Acid lies in its ability to serve as a platform for further chemical modifications. By altering substituents on the thiophene or oxadiazole rings, chemists can tailor the compound's properties for specific applications. This modular approach has opened up new avenues for innovation in drug discovery and materials development.

In conclusion, 5-(2,5-Dichlorothiophen-3-yl)-1,2,4-Oxadiazole-3-carboxylic Acid, with its unique structure and functional groups represented by CAS number 1699654-28-8, continues to be a focal point in contemporary chemical research. Its diverse applications across multiple disciplines underscore its importance as a valuable compound in both academic and industrial settings.

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